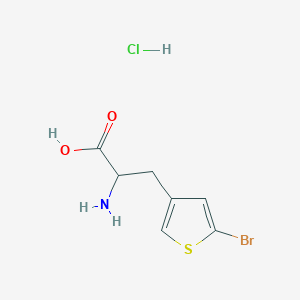
2-Amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2460756-10-7 . It has a molecular weight of 286.58 and its IUPAC name is 2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride . It is stored at 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8BrNO2S.ClH/c8-6-2-4(3-12-6)1-5(9)7(10)11;/h2-3,5H,1,9H2,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 286.58 .Applications De Recherche Scientifique
Fluorescence Derivatisation for Biological Assays
"2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride" and similar compounds have been explored for fluorescence derivatization, which is crucial for biological assays. For instance, amino acids have been derivatized to enhance fluorescence for better analysis in biological contexts. A study demonstrated the coupling of amino acids with specific derivatizing agents, resulting in derivatives that exhibit strong fluorescence, ideal for physiological assays (Frade et al., 2007).
Corrosion Inhibition
Compounds structurally related to "2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride" have shown effectiveness in corrosion inhibition, particularly for protecting metals in acidic environments. Schiff bases derived from amino acids, for example, have been synthesized and applied as corrosion inhibitors for carbon steel and stainless steel, demonstrating significant inhibition efficiency and suggesting potential for industrial applications in metal preservation (Vikneshvaran & Velmathi, 2019); (Vikneshvaran & Velmathi, 2017).
Synthesis of Pharmacologically Active Compounds
Research has also focused on synthesizing new derivatives with expected pharmacological activities, including anticancer properties. For example, S-glycosyl and S-alkyl derivatives of triazinone compounds, which were synthesized using halo compounds including bromides similar to "2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride," displayed significant in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propriétés
IUPAC Name |
2-amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S.ClH/c8-6-2-4(3-12-6)1-5(9)7(10)11;/h2-3,5H,1,9H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIVLBGQPRGTNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CC(C(=O)O)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,7S)-N-(1-Cyanocyclopropyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2823147.png)



![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2823154.png)

![{[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2823156.png)

![N-[[4-[(2R,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2823163.png)



![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B2823168.png)
